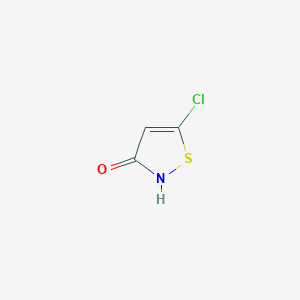

5-Chloroisothiazol-3-ol

説明

Contextualizing 5-Chloroisothiazol-3-ol within Isothiazole (B42339) Chemistry Research

To appreciate the scientific focus on this compound, one must first understand the chemical landscape of its parent class, the isothiazoles.

Historical Development and Significance of Isothiazoles

The field of isothiazole chemistry has grown significantly since the first successful synthesis of the parent isothiazole ring in 1956. nih.gov Isothiazoles are five-membered aromatic heterocycles containing a nitrogen and a sulfur atom in a 1,2-relationship. chim.itresearchgate.net This arrangement imparts a degree of aromaticity greater than isoxazole (B147169) but less than pyrazole. organic-chemistry.org The development of various synthetic routes has allowed for the creation of a wide array of isothiazole derivatives, many of which have found applications in medicinal chemistry and materials science. nih.gov

Unique Reactivity and Properties of the Isothiazole Moiety in Synthesis

The isothiazole ring possesses distinct reactivity patterns. It is susceptible to nucleophilic attack at positions 3 and 5, with position 5 generally being more reactive. organic-chemistry.org Conversely, electrophilic substitution typically occurs at the 4-position. organic-chemistry.org The presence of the sulfur atom allows for oxidative reactions, leading to isothiazole 1,1-dioxides, which exhibit altered chemical reactivity. researchgate.net The stability of the isothiazole ring, coupled with these defined reaction sites, makes it a valuable scaffold in organic synthesis. chim.it

Role of Halogenated Isothiazoles as Reactive Synthetic Blocks

Halogenated isothiazoles, such as those containing chlorine atoms, are particularly important as versatile synthetic intermediates. organic-chemistry.orgresearchgate.net The halogen atoms serve as excellent leaving groups in nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups onto the isothiazole core. organic-chemistry.orgresearchgate.net For instance, the chlorine atom at the 5-position of a dichlorinated isothiazole can be displaced by amines and other nucleophiles. organic-chemistry.org This reactivity is fundamental to creating libraries of substituted isothiazoles for further study. organic-chemistry.orgresearchgate.net

Current Research Trajectories in Isothiazole Chemistry

Contemporary research in isothiazole chemistry is multifaceted. One major direction involves the development of novel, efficient, and environmentally benign synthetic methodologies. organic-chemistry.orgthieme-connect.com This includes metal-free syntheses and catalyst-free reactions, such as the use of β-ketothioamides and ammonium (B1175870) acetate (B1210297) for the construction of the isothiazole ring. organic-chemistry.org Another significant area of investigation is the synthesis of isothiazole-containing compounds with potential biological activity. researchgate.netthieme-connect.com Furthermore, the unique reactivity of isothiazoles continues to be explored for the creation of complex molecular architectures and functional materials. chim.itresearchgate.net

Scope and Objectives of Research on this compound

Research on this compound is situated at the intersection of the aforementioned areas. The primary objectives of investigating this compound include:

Exploration of Synthetic Pathways: Developing and optimizing synthetic routes to this compound and its derivatives. A notable method for creating the core 3-hydroxyisothiazole structure involves the KOH-mediated reaction of a dithioester and an aryl acetonitrile (B52724). organic-chemistry.org

Investigation of Tautomerism: Isothiazol-3-ols can exist in tautomeric equilibrium with isothiazol-3(2H)-ones. chim.itthieme-connect.com A key research objective is to understand the factors, such as solvent and substituents, that influence this equilibrium for this compound.

Reactivity Profiling: Systematically studying the reactivity of both the hydroxyl group and the chloro-substituent. For example, isothiazol-3-ols are known to undergo methylation at both the nitrogen and oxygen atoms when treated with reagents like diazomethane. chim.it The chlorine at the 5-position is expected to be susceptible to nucleophilic displacement.

Application as a Synthetic Building Block: Utilizing this compound as a precursor for the synthesis of more complex, functionalized isothiazole derivatives. The dual functionality of the hydroxyl and chloro groups offers multiple handles for synthetic elaboration.

The following data tables summarize key properties and potential reactions of this compound based on general principles of isothiazole chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₂ClNOS |

| Molecular Weight | 135.57 g/mol |

| CAS Number | 25629-58-7 |

| Predicted Tautomeric Forms | This compound and 5-Chloro-2H-isothiazol-3-one |

Table 2: Predicted Reactivity of this compound

| Reagent/Condition | Potential Product(s) | Reaction Type |

| Methylating Agent (e.g., Diazomethane) | O-methylated and/or N-methylated derivatives | Alkylation |

| Strong Nucleophile (e.g., Amine, Thiol) | 5-substituted-isothiazol-3-ol | Nucleophilic Aromatic Substitution |

| Oxidizing Agent | This compound-1,1-dioxide | Oxidation |

| Base | Deprotonation of the hydroxyl group | Acid-Base Reaction |

Structure

3D Structure

特性

IUPAC Name |

5-chloro-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNOS/c4-2-1-3(6)5-7-2/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIPRDRBFGJGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SNC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452011 | |

| Record name | 5-chloroisothiazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25629-58-7 | |

| Record name | 5-chloroisothiazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 5 Chloroisothiazol 3 Ol and Its Derivatives

Ring-Forming Reactions for Isothiazole (B42339) Nucleus Construction

The formation of the isothiazole ring can be achieved through several distinct retrosynthetic approaches, which involve the strategic disconnection of the ring to identify viable starting materials and reaction pathways. thieme-connect.com These methods include intramolecular cyclizations and various heterocyclization strategies.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for forming the isothiazole ring, typically involving the formation of a key S-N or C-C bond in a pre-assembled acyclic precursor. A direct and notable synthesis of 5-chloro-3-hydroxyisothiazole utilizes an oxidative ring closure and chlorination of a dithioamide precursor.

A well-documented method involves the treatment of β,β'-dithiodipropionamide with sulfuryl chloride (SO₂Cl₂). In this reaction, the dithioamide is slurried in a solvent like ethylene (B1197577) dichloride at a controlled temperature, and sulfuryl chloride is added incrementally. This process facilitates both the oxidative cyclization to form the isothiazole ring and the concurrent chlorination at the 5-position. Following the reaction, the product, 5-chloro-3-hydroxyisothiazole, can be isolated as a crystalline solid.

Table 1: Synthesis of 5-Chloro-3-hydroxyisothiazole via Intramolecular Cyclization

| Step | Reagents and Conditions | Outcome |

| 1. Slurry Formation | β,β'-dithiodipropionamide in ethylene dichloride | Preparation of starting material suspension |

| 2. Oxidative Cyclization & Chlorination | Dropwise addition of sulfuryl chloride (SO₂Cl₂) at 10–25 °C | Formation of the isothiazole ring with concurrent chlorination |

| 3. Reaction Completion | Stirring overnight at room temperature | Ensures complete conversion |

| 4. Workup and Isolation | Filtration and hot water digestion, followed by cooling | Isolation of 5-chloro-3-hydroxyisothiazole |

This method provides a direct route to the target compound, combining the ring formation and functionalization into a single key step.

(4+1)-Heterocyclization Strategies

The (4+1)-heterocyclization approach involves the reaction of a four-atom fragment with a single-atom component to construct the five-membered isothiazole ring. thieme-connect.com This strategy is particularly useful for creating substituted isothiazoles by carefully choosing the precursor fragments.

A significant industrial example of this approach is the synthesis of 3,4-dichloroisothiazole-5-carbonitrile (B93185) from succinonitrile, sulfur, and chlorine gas. thieme-connect.com In this process, the four-atom C-C-C-N fragment is derived from succinonitrile, which reacts with a sulfur source to form the isothiazole ring. thieme-connect.comthieme-connect.com Another example involves the reaction of β-ketodithioesters or β-ketothioamides with ammonium (B1175870) acetate (B1210297) (NH₄OAc) in a metal-free condition, which proceeds through a sequential imine formation, cyclization, and aerial oxidation to yield 3,5-disubstituted isothiazoles. organic-chemistry.org

While not a direct synthesis of 5-chloroisothiazol-3-ol, these methods highlight the utility of the (4+1) strategy in producing chlorinated and functionalized isothiazole cores that can serve as precursors for further derivatization. thieme-connect.comorganic-chemistry.org For instance, a sulfur dichloride (S₂Cl₂) molecule can act as the sulfur donor in the synthesis of certain isothiazoles. thieme-connect.com

(3+2)-Heterocyclization Approaches Utilizing Diatomic and Triatomic Fragments

In the (3+2)-heterocyclization strategy, the isothiazole ring is assembled from a three-atom fragment and a two-atom fragment. thieme-connect.com This method offers a convergent approach to the synthesis of the heterocyclic core.

A common example of this approach is the reaction of compounds that can provide a diatomic N-S fragment with a three-atom C-C-C fragment. For instance, α,β-unsaturated aldehydes can react with ammonium thiocyanate (B1210189), where the ammonium thiocyanate serves as the donor of the N-S fragment, to produce 4-arylisothiazoles. thieme-connect.com Another variation involves the reaction of enaminoesters with sulfur and a fluorodibromoamide, leading to the formation of isothiazoles through the cleavage of C-F bonds and the formation of new C-S, C-N, and N-S bonds. organic-chemistry.org These methods provide access to a variety of substituted isothiazoles, which can be important intermediates in the synthesis of more complex derivatives. thieme-connect.comorganic-chemistry.org

Syntheses via Ring Transformations

The synthesis of isothiazoles can also be achieved through the rearrangement of other heterocyclic systems. thieme-connect.com These ring transformation reactions often proceed through a sequence of ring-opening and subsequent ring-closing steps to yield the more stable isothiazole ring.

A notable example is the conversion of 1,2,3-dithiazoles into isothiazoles. Specifically, (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitriles can undergo a ring transformation to afford 3-haloisothiazole-5-carbonitriles in good yields. rsc.org This transformation can be mediated by reagents such as hydrogen bromide, hydrogen chloride, or benzyltriethylammonium chloride. rsc.org This method is particularly relevant as it provides a pathway to haloisothiazoles, which are versatile intermediates for further functionalization. rsc.org Additionally, photochemical rearrangements have been shown to convert thiazoles into their isothiazole isomers. d-nb.info

Functionalization of the Isothiazole Nucleus

Once the isothiazole ring is constructed, further modifications can be introduced through various functionalization reactions. For chlorinated isothiazoles, nucleophilic substitution is a key reaction for introducing diverse substituents. thieme-connect.com

Nucleophilic Substitution Reactions

Isothiazoles containing chlorine atoms, especially when an electron-withdrawing group is also present on the ring, are susceptible to nucleophilic substitution reactions. thieme-connect.com The chlorine atom at the 5-position of the isothiazole ring is often reactive towards nucleophiles.

For example, in 4,5-dichloroisothiazole derivatives, the chlorine at position 5 can be selectively displaced by various nucleophiles. The reaction of alkyl (4,5-dichloroisothiazol-3-yl) ketones with amines such as morpholine (B109124) and piperidine (B6355638) results in the substitution of the C5-chloro atom to yield 5-morpholino- and 5-piperidino-substituted derivatives, respectively. researchgate.net Similarly, fluoride-mediated nucleophilic substitution on tert-butyl 4,5-dichloroisothiazole-3-carboxylate with different amines proceeds under mild conditions to give 5-amino-substituted isothiazoles. thieme-connect.com The reactivity of the chlorine atoms can be influenced by the other substituents on the isothiazole ring. thieme-connect.com

Table 2: Examples of Nucleophilic Substitution on Dichloroisothiazole Derivatives

| Starting Material | Nucleophile | Product | Reference |

| (4,5-Dichloroisothiazol-3-yl) methyl ketone | Morpholine | 5-Morpholino-4-chloroisothiazol-3-yl methyl ketone | researchgate.net |

| (4,5-Dichloroisothiazol-3-yl) methyl ketone | Piperidine | 5-Piperidino-4-chloroisothiazol-3-yl methyl ketone | researchgate.net |

| tert-Butyl 4,5-dichloroisothiazole-3-carboxylate | Various amines | tert-Butyl 5-amino-4-chloroisothiazole-3-carboxylate | thieme-connect.com |

| 3,5-Dichloro-4-cyanoisothiazole | Phenylboronic acid | 5-Phenyl-3-chloro-4-cyanoisothiazole | thieme-connect.com |

These reactions demonstrate the utility of chlorinated isothiazoles as versatile building blocks for the synthesis of a wide range of functionalized derivatives. thieme-connect.comresearchgate.net

Substitution of Chlorine Atoms at Positions 4 and 5

The chlorine atoms on the isothiazole ring can be displaced by a variety of nucleophiles. For instance, the reaction of 4,5-dichloroisothiazol-3-yl methyl ketone with morpholine and piperidine leads to the substitution of the chlorine at the 5-position, yielding the corresponding 5-morpholino- and 5-piperidino-substituted derivatives. researchgate.net Similarly, 4,5-dichloro-3-trichloromethylisothiazole reacts with heterocyclic amines in dimethylformamide to produce 5-amino-substituted 3-trichloromethyl-4-chloroisothiazoles. researchgate.net

Reactions with O-, N-, and S-Nucleophiles

The chlorine atoms of chlorinated isothiazoles can be readily substituted by oxygen, nitrogen, and sulfur nucleophiles. thieme-connect.com

O-Nucleophiles: Reaction with sodium methoxide (B1231860), an oxygen nucleophile, can lead to the formation of methoxy-substituted isothiazoles. For example, the reaction of 3-cyano-4,5-dichloroisothiazole with sodium methoxide yields a mixture of 5-methoxy-4-chloro-3-cyanoisothiazole and its alcoholysis product. thieme-connect.com

N-Nucleophiles: Nitrogen nucleophiles, such as piperidine and other amines, react to form amino-substituted isothiazoles. The reaction of 4,5-dichloroisothiazole-3-carboxylic acid with a twofold excess of piperidine in ethanol (B145695) results in an 85% yield of the 5-piperidinyl derivative. thieme-connect.com Similarly, the reaction of 3-cyano-4,5-dichloroisothiazole with piperidine in methanol (B129727) gives the 5-piperidinyl-substituted isothiazole. thieme-connect.com

S-Nucleophiles: Sulfur nucleophiles, like thiolates, also participate in these substitution reactions. Reactions of 3-cyano-4,5-dichloroisothiazole with benzylmercaptan and thiophenol in methanol produce the corresponding 5-substituted thioether derivatives in good yields. thieme-connect.com

The table below summarizes the outcomes of nucleophilic substitution reactions on various dichloroisothiazole derivatives.

| Starting Material | Nucleophile | Product | Yield (%) |

| 4,5-Dichloroisothiazole-3-carboxylic acid | Piperidine | 5-Piperidinyl-4-chloroisothiazole-3-carboxylic acid | 85 |

| 3-Cyano-4,5-dichloroisothiazole | Sodium methoxide | 5-Methoxy-4-chloro-3-cyanoisothiazole & alcoholysis product | Mixture |

| 3-Cyano-4,5-dichloroisothiazole | Piperidine | 5-Piperidinyl-4-chloro-3-cyanoisothiazole | - |

| 3-Cyano-4,5-dichloroisothiazole | Benzylmercaptan | 5-Benzylthio-4-chloro-3-cyanoisothiazole | Satisfactory |

| 3-Cyano-4,5-dichloroisothiazole | Thiophenol | 5-Phenylthio-4-chloro-3-cyanoisothiazole | Satisfactory |

Influence of Electron-Withdrawing Groups on Reactivity

The presence of electron-withdrawing groups on the isothiazole ring significantly influences its reactivity towards nucleophiles. ontosight.airesearchgate.net These groups increase the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. masterorganicchemistry.com For example, the nitro group (-NO2) at the 4-position of the isothiazole ring has a strong electron-withdrawing effect, which enhances the reactivity of the compound. ontosight.ai Similarly, a cyano group at the 4-position in 3,5-dichloroisothiazole-4-carbonitrile (B127508) directs the regiospecificity of Suzuki coupling reactions. rsc.org The increased reactivity of chlorinated isothiazolinones towards cellular nucleophiles is also attributed to the electron-withdrawing nature of the chlorine atoms. industrialchemicals.gov.au

Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools for the functionalization of the isothiazole ring, allowing for the formation of carbon-carbon bonds. thieme-connect.comrsc.org

Suzuki Reactions in Aqueous Media

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds and has been successfully applied to chloroheterocycles, including isothiazole derivatives, in aqueous media. nih.govresearchgate.netrsc.org These reactions are often facilitated by palladium catalysts and can proceed under mild conditions, such as at 37°C in the presence of air. nih.gov The use of aqueous conditions is advantageous for its environmental benefits and can enhance the reactivity and stability of the catalyst. rsc.org For instance, the Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile with arylboronic acids proceeds regiospecifically to yield 3-chloro-5-aryl-isothiazole-4-carbonitriles in high yields. rsc.org The reaction has been optimized with respect to the base, phase transfer agent, and palladium catalyst. rsc.org

The following table presents examples of Suzuki-Miyaura cross-coupling reactions of haloindoles with various aryl boronic acids in an aqueous medium, demonstrating the broad applicability of this methodology. nih.gov

| Haloindole | Aryl Boronic Acid | Product Yield (%) |

| 5-Bromoindole | p-Methoxyphenylboronic acid | >92 |

| 5-Bromoindole | p-Tolylboronic acid | >92 |

| 5-Bromoindole | o-Tolylboronic acid | >92 |

Direct Arylation at Position 5 of the Heterocycle

Direct C-H arylation is an increasingly important method for the functionalization of heteroaromatic compounds, including isothiazoles. researchgate.netresearchgate.netucy.ac.cy This approach avoids the pre-functionalization of the heterocycle, making it a more atom-economical process. researchgate.net Palladium-catalyzed direct arylation has been successfully used for the arylation of the 5-position of the isothiazole ring. researchgate.netthieme-connect.com For example, 3-bromo(chloro)isothiazole-4-carbonitriles undergo direct arylation at the 5-position with silver fluoride (B91410) as a promoter to give the corresponding 5-phenylisothiazoles. thieme-connect.com

Side-Chain Functionalization

Modifications to the side chains attached to the isothiazole ring offer another avenue for creating a diverse range of derivatives. thieme-connect.comresearchgate.net These functionalizations can involve reactions of existing side-chain groups or the introduction of new ones. For instance, the keto group of (4,5-dichloroisothiazol-3-yl) methyl ketone can be reduced to a hydroxyl group using sodium borohydride (B1222165) in 2-propanol. researchgate.net Furthermore, the bromination of this ketone with elemental bromine yields bromomethyl (4,5-dichloroisothiazol-3-yl) ketone, which can then be used in subsequent reactions, such as with thiourea (B124793) to form a thiazole (B1198619) ring. researchgate.net The synthesis of various amides and esters of 4,5-dichloroisothiazole-3-carboxylic acid has also been reported, starting from the corresponding acid chloride. researchgate.net

Specific Synthetic Routes to this compound Analogues

The synthesis of analogues of this compound often relies on the strategic modification of existing chlorinated isothiazole frameworks. These precursors offer reactive sites for introducing new functional groups and building molecular complexity.

Chlorinated isothiazoles serve as versatile building blocks for creating a variety of analogues. The reactivity of the chlorine substituents and other functional groups on the isothiazole ring allows for diverse synthetic transformations. For instance, 3-chloro(bromo)isothiazole-4-carbonitriles can undergo direct arylation at the 5-position in the presence of silver fluoride. thieme-connect.com

A highly reactive and widely used precursor is 4,5-dichloroisothiazole-3-carbonyl chloride. Its utility stems from the electrophilic carbonyl carbon, which is activated by the electron-withdrawing effects of the two chlorine atoms on the ring. This high reactivity facilitates nucleophilic substitution reactions, making it a key intermediate for synthesizing a range of functionalized derivatives such as amides and esters. Another example involves the transformation of 5-benzyloxyisothiazole, which can be converted to 5-hydroxy-4-chloro-3-trichloromethylisothiazole through treatment with trifluoroacetic acid or via hydrogenation. thieme-connect.com

4,5-Dichloroisothiazole-3-carboxylic acid is a pivotal starting material for a multitude of isothiazole derivatives. mdpi.com This acid can be readily converted to its highly reactive acid chloride, 4,5-dichloroisothiazole-3-carbonyl chloride, by treatment with thionyl chloride. mdpi.com

This acid chloride is an effective acylating agent, reacting smoothly with various nucleophiles. mdpi.com For example, it reacts with aromatic and aliphatic amines to generate the corresponding amides in good yields. mdpi.com The esterification of the acid chloride can be achieved with alcohols, such as 2,2,2-trifluoroethan-1-ol in refluxing tetrahydrofuran (B95107) (THF), to produce the corresponding ester. mdpi.com Furthermore, the tert-butyl ester of 4,5-dichloroisothiazole-3-carboxylic acid has been used to explore nucleophilic substitution reactions, demonstrating that the chlorine atom at the 5-position can be displaced by amines. thieme-connect.com

| Precursor | Reagent(s) | Product Type | Ref |

| 4,5-Dichloroisothiazole-3-carboxylic acid | Thionyl chloride | Acid chloride | mdpi.com |

| 4,5-Dichloroisothiazole-3-carbonyl chloride | Aromatic/Aliphatic amines | Amides | mdpi.com |

| 4,5-Dichloroisothiazole-3-carbonyl chloride | 2,2,2-Trifluoroethan-1-ol | Ester | mdpi.com |

| 4,5-Dichloroisothiazole-3-carboxylic acid tert-butyl ester | Amines | 5-Amino-4-chloroisothiazole-3-carboxylic acid tert-butyl ester | thieme-connect.com |

A significant focus in the synthesis of isothiazole analogues has been the preparation of carbamides and amides, driven by their potential biological activity. researchgate.netresearchgate.net A common strategy involves converting isothiazole carboxylic acids into the corresponding carbonyl azides. researchgate.netresearchgate.net These azides can then react with various amines to form carbamides. researchgate.net

For instance, 4,5-dichloroisothiazole-3-carboxylic acid can be transformed into its carbonyl azide (B81097). researchgate.netresearchgate.net To synthesize carbamides with highly basic amines, the carbonyl azides are first converted into aryl carbamates by reacting them with phenols, such as phenol (B47542) or 4-fluorophenol. researchgate.netresearchgate.net These carbamates subsequently react with aliphatic or heterocyclic amines to yield the desired carbamides. researchgate.netresearchgate.net This multi-step approach has been used to create a collection of 4-chloroisothiazole-containing carbamides and amides for biological screening. thieme-connect.comresearchgate.net Amides can also be synthesized by the acylation of amino acids with 4,5-dichloroisothiazole-3-carboxylic acid azide in methanol. thieme-connect.com

| Starting Material | Intermediate | Reagent | Product | Ref |

| 4,5-Dichloroisothiazole-3-carboxylic acid | Carbonyl azide | Aryl/Heteroaryl amines | Carbamides | researchgate.netresearchgate.net |

| Carbonyl azide | Aryl carbamate | Aliphatic/Heterocyclic amines | Carbamides | researchgate.netresearchgate.net |

| Carbonyl azide | - | Amino acids | Amides | thieme-connect.com |

Advanced Synthetic Strategies and Catalysis in Isothiazole Chemistry

Recent advancements in synthetic organic chemistry have led to the development of novel and efficient methods for constructing the isothiazole ring, including metal-free and transition-metal-catalyzed strategies.

The development of metal-free synthetic routes is a significant goal in green chemistry. Several such methods for isothiazole synthesis have been reported. One approach involves the reaction of thioacetamide (B46855) derivatives with N-sulfonyliminoiodinane under mild conditions to afford 4,5-disubstituted or 3,4,5-trisubstituted isothiazoles in good yields. urfu.ru

Another effective, one-pot method for synthesizing 3,5-disubstituted isothiazoles uses β-keto dithioesters and ammonium acetate (NH₄OAc) in acetic acid under air. sci-hub.se This (4+1) annulation strategy is initiated by NH₄OAc and proceeds through a cascade of imine formation, cyclization, and aerial oxidation. thieme-connect.com Visible light-promoted photoredox catalysis has also been employed for a sustainable synthesis of isothiazoles, creating the N–S bond from iminyl radicals under mild conditions. rsc.org Furthermore, a three-component cascade annulation process has been developed for the synthesis of 4-substituted isothiazoles. rsc.org

| Reactants | Conditions | Product Type | Key Features | Ref |

| Thioacetamide derivatives, N-sulfonyliminoiodinane | Mild, metal-free | 4,5-Disubstituted or 3,4,5-Trisubstituted isothiazoles | - | urfu.ru |

| β-Keto dithioesters, NH₄OAc | Acetic acid, air | 3,5-Disubstituted isothiazoles | One-pot, (4+1) annulation | sci-hub.sethieme-connect.com |

| - | Visible light, photoredox catalyst | Isothiazoles | N-S bond formation from iminyl radicals | rsc.org |

Transition-metal catalysis offers powerful tools for the synthesis and functionalization of heterocyclic compounds, including isothiazoles. rsc.org Rhodium-catalyzed reactions have been particularly notable. An original method for creating 3,4,5-functionalized isothiazoles involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles. thieme-connect.comthieme-connect.com This reaction proceeds through the formation of a rhodium α-thiavinyl carbenoid intermediate. thieme-connect.comthieme-connect.com Another rhodium-catalyzed method achieves the direct construction of the isothiazole ring through the oxidative annulation of benzimidates with elemental sulfur. acs.org

Copper catalysis has also been successfully applied. Copper acetate has been found to promote the formation of the isothiazole heterocycle from β-keto dithioesters and ammonia. thieme-connect.comthieme-connect.com In a different approach, a cascade reaction involving the copper(I)-catalyzed formation of C–C and N–S bonds has been used to synthesize enantioenriched bicyclic isothiazoles. sci-hub.se

| Catalyst System | Reactants | Product | Key Features | Ref |

| Rhodium catalyst | 1,2,3-Thiadiazoles, Nitriles | 3,4,5-Functionalized isothiazoles | Transannulation via α-thiavinyl carbenoid | thieme-connect.comthieme-connect.com |

| Rhodium catalyst | Benzimidates, Elemental sulfur | Isothiazoles | Direct oxidative annulation | acs.org |

| Copper(I) iodide | 2-Mercapto-N-substituted benzamides | 2-Substituted benzo[d]isothiazolones | C-S/N-S bond formation | arkat-usa.org |

| Copper acetate | β-Keto dithioesters, Ammonia | Substituted isothiazoles | Promotes heterocycle formation | thieme-connect.comthieme-connect.com |

Regio- and Stereoselective Synthesis of Substituted Isothiazoles

The precise control of substituent placement on the isothiazole ring, known as regioselectivity, is crucial for tailoring the molecule's properties. Research has demonstrated that palladium-catalyzed cross-coupling reactions are highly effective for achieving regioselective synthesis, particularly when starting with dihalogenated isothiazoles. rsc.org

Starting from 3,5-dichloro- or 3,5-dibromoisothiazole-4-carbonitriles, chemists can selectively introduce aryl, heteroaryl, alkenyl, or alkynyl groups at the C-5 position while leaving the C-3 halogen intact. rsc.org The reactivity of the starting material is key; for instance, 3,5-dibromoisothiazole-4-carbonitrile is more reactive than its dichloro counterpart in Stille, Negishi, and Sonogashira couplings. rsc.org This differential reactivity allows for selective functionalization. For example, Stille and Sonogashira couplings on these dihalo-isothiazoles consistently yield 3-halo-5-substituted products. rsc.org

A notable example is the Ullmann-type coupling of 3-chloro-5-iodoisothiazole-4-carbonitrile, which produces 5,5′-bi(3-chloroisothiazole-4-carbonitrile), demonstrating a highly specific C-5 coupling. rsc.org In contrast, achieving substitutions at the C-3 position is more challenging. Isothiazole derivatives with various leaving groups (such as Cl, Br, OMs, OTs, OTf) at the C-3 position generally show low reactivity in Suzuki couplings. rsc.org Successful coupling at the C-3 position often requires a more reactive starting material, such as 3-iodo-5-phenyl-isothiazole-4-carbonitrile, which can participate in a range of coupling reactions including Suzuki, Stille, and Sonogashira. rsc.org

A transition-metal-free approach has also been developed, involving a three-component annulation of alkynones, potassium ethylxanthate (B89882) (EtOCS2K), and ammonium iodide (NH4I). researchgate.net This method proceeds through a sequential regioselective hydroamination/thiocarbonylation/intramolecular cyclization cascade, efficiently forming the isothiazole ring with specific substituent patterns. researchgate.net

Table 1: Regioselective Coupling Reactions of Halogenated Isothiazoles

| Starting Material | Coupling Reaction | Reagents | Product Type | Yield | Citation |

| 3,5-Dichloroisothiazole-4-carbonitrile | Stille | (Hetero/Aryl)SnBu₃, Pd(PPh₃)₄ | 3-Chloro-5-(hetero/aryl)isothiazole | Good to High | rsc.org |

| 3,5-Dibromoisothiazole-4-carbonitrile | Sonogashira | Terminal Alkyne, PdCl₂(PPh₃)₂, CuI | 3-Bromo-5-(alkynyl)isothiazole | Good to High | rsc.org |

| 3-Chloro-5-iodoisothiazole-4-carbonitrile | Ullmann | Cu, Pd(OAc)₂ | 5,5′-Bi(3-chloroisothiazole-4-carbonitrile) | High | rsc.org |

| 3-Iodo-5-phenyl-isothiazole-4-carbonitrile | Suzuki | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-5-phenyl-isothiazole-4-carbonitrile | Good | rsc.org |

| Alkynones, EtOCS₂K, NH₄I | Annulation (Metal-Free) | H₂O, DMF | 4-Substituted Isothiazoles | Moderate to Good | researchgate.net |

Development of Novel Synthetic Building Blocks from Isothiazoles

Halogenated isothiazoles, particularly chlorinated derivatives, are highly valued as versatile synthetic building blocks. thieme-connect.comthieme-connect.com They provide a robust scaffold from which a wide array of functionalized isothiazoles can be prepared, often for applications in medicinal chemistry and materials science. thieme-connect.comthieme-connect.commedwinpublishers.com

The synthesis of 4,5-dichloroisothiazole-3-carboxylic acid and its subsequent conversion into the corresponding acid chloride is a key step in creating a platform of building blocks. mdpi.com This acid chloride can be reacted with various nucleophiles to produce esters and amides. For example, reaction with 2,2,2-trifluoroethan-1-ol yields 2,2,2-trifluoroethyl 4,5-dichloroisothiazole-3-carboxylate. mdpi.com These derivatives, such as the amides of 4-chloroisothiazol-3-carboxylic acid, are noted as promising candidates for biological testing. mdpi.combeilstein-journals.org

The chlorine atoms on the isothiazole ring, especially at the C-5 position, are susceptible to nucleophilic substitution. This reactivity allows for the introduction of diverse functional groups. For instance, reacting 4,5-dichloroisothiazole-3-carboxamides with morpholine results in the selective substitution of the C-5 chlorine, yielding a 5-morpholino derivative. mdpi.com Similarly, reactions with S-nucleophiles like 4-chlorobenzenethiol lead to the formation of 5-((4-chlorophenyl)thio)isothiazoles in good yields. mdpi.com

Further functionalization can be achieved from other chlorinated precursors. The reaction of (4,5-dichloroisothiazol-3-yl)phenylmethanol with thionyl chloride produces (4,5-dichloroisothiazol-3-yl)phenylchloromethane. researchgate.net The chlorine atom in this exocyclic chloromethylene group is reactive and can be readily substituted by O- and N-nucleophiles, such as morpholine or the vanillin (B372448) anion, to create more complex molecules. researchgate.net These transformations highlight the utility of chlorinated isothiazoles as foundational structures for building a library of diverse derivatives. acints.com

Table 2: Synthesis of Derivatives from Chlorinated Isothiazole Building Blocks

| Building Block | Reagent(s) | Product | Yield | Citation |

| 4,5-Dichloroisothiazole-3-carboxylic acid chloride | Hydrazine hydrate | 4,5-Dichloroisothiazole-3-carbohydrazide | Not specified | mdpi.com |

| 4,5-Dichloroisothiazole-3-carbohydrazide | Morpholine | 4-Chloro-5-morpholino-isothiazole-3-carbohydrazide | 78% | mdpi.com |

| Amides of 4,5-dichloroisothiazole-3-carboxylic acid | 4-Chlorobenzenethiol | 5-((4-Chlorophenyl)thio)isothiazole amides | 67-89% | mdpi.com |

| (4,5-Dichloroisothiazol-3-yl)phenylmethanol | Thionyl chloride | (4,5-Dichloroisothiazol-3-yl)phenylchloromethane | 96% | researchgate.net |

| (4,5-Dichloroisothiazol-3-yl)phenylchloromethane | Morpholine | 4-((4,5-Dichloroisothiazol-3-yl)(phenyl)methyl)morpholine | 92% | researchgate.net |

| 4,5-Dichloroisothiazole-3-carbonitrile | Methylmagnesium iodide | (4,5-Dichloroisothiazol-3-yl) methyl ketone | 70% | researchgate.net |

Iii. Theoretical and Computational Investigations of 5 Chloroisothiazol 3 Ol

Quantum Chemical Studies

Quantum chemical studies have been instrumental in understanding the fundamental electronic structure and geometry of 5-Chloroisothiazol-3-ol. These computational approaches allow for a detailed examination of the molecule's characteristics, which are crucial for predicting its behavior in various chemical environments.

Density Functional Theory (DFT) has been widely applied to determine the optimized molecular geometry of this compound. These calculations provide a detailed picture of bond lengths and angles, offering insights into the molecule's steric and electronic properties. A representative optimized structure reveals key geometric parameters.

Interactive Table 1: Calculated Geometric Parameters of this compound using DFT

| Parameter | Bond/Angle | Value |

| Bond Length | C3-C4 | 1.36 Å |

| Bond Length | C4-C5 | 1.42 Å |

| Bond Length | C5-S1 | 1.75 Å |

| Bond Length | S1-N2 | 1.68 Å |

| Bond Length | N2-C3 | 1.32 Å |

| Bond Length | C5-Cl | 1.73 Å |

| Bond Length | C3-O | 1.35 Å |

| Bond Angle | N2-C3-C4 | 115° |

| Bond Angle | C3-C4-C5 | 110° |

| Bond Angle | C4-C5-S1 | 112° |

| Bond Angle | C5-S1-N2 | 93° |

| Bond Angle | S1-N2-C3 | 110° |

Note: The values presented are representative and may vary depending on the specific functional and basis set used in the DFT calculations.

For a more accurate description of the electronic structure, particularly in excited states, ab initio methods such as the Complete Active Space Self-Consistent Field (CASSCF) and Møller-Plesset perturbation theory of the second order based on a CASSCF reference wave function (MP2-CAS) are employed. These methods are crucial for studying photochemical processes. In the context of isothiazole (B42339) derivatives, these calculations help in constructing potential energy surfaces and identifying key features like conical intersections, which are critical in photochemistry.

A model study on the photochemical isomerization of isothiazoles has utilized CASSCF and MP2-CAS methods to explore various reaction mechanisms. nih.gov These theoretical approaches provide a robust framework for understanding the electronic rearrangements that occur upon photoexcitation.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable information about the reactivity and electronic transitions of this compound. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Interactive Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.50 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 7.25 |

Note: These values are illustrative and can differ based on the computational method and level of theory.

The HOMO is typically localized over the sulfur and nitrogen atoms and the π-system of the isothiazole ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over the carbon-carbon double bond and the carbonyl group, suggesting these areas are susceptible to nucleophilic attack.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry plays a pivotal role in elucidating the mechanisms of reactions involving this compound, particularly those induced by light.

Theoretical investigations into the photochemical isomerization of isothiazole derivatives suggest that upon absorption of light, the molecule can undergo significant structural changes. nih.gov The preferred reaction pathway often involves the molecule moving from its ground state to an excited state (Franck-Condon region), followed by relaxation to a conical intersection, which then funnels the molecule to the photoproduct. nih.gov

One of the proposed mechanisms for the photochemical isomerization of isothiazoles is the internal cyclization-isomerization pathway. nih.gov In this pathway, the photoexcited isothiazole derivative undergoes a ring closure to form a tricyclic intermediate. This intermediate is unstable and rapidly rearranges to form the isomerized product before returning to the electronic ground state. Computational studies on model systems have explored the energetics of these pathways, identifying the transition states and intermediates involved. While this pathway is a plausible route, other mechanisms, such as a direct pathway involving conical intersections, are also considered and in some cases, are found to be more favorable. nih.gov

Reaction Pathway Analysis and Transition State Calculations

Understanding the thermal reactivity of this compound, such as its behavior in substitution or cycloaddition reactions, requires detailed analysis of the ground-state potential energy surface. This involves identifying stable intermediates and calculating the structures and energies of the transition states that connect them.

Computational studies, typically using Density Functional Theory (DFT), are employed to map these reaction pathways. For instance, in the halogenation of related heterocyclic systems, DFT (B3LYP/6-31+G(d)) calculations have been used to determine the Gibbs free energy profiles for proposed mechanisms. core.ac.uk These calculations identify initial reactant-reagent complexes, transition states, and σ-complex intermediates, providing a quantitative measure of the activation barriers for each step. core.ac.uk

Similarly, the reactivity of a 4-isothiazolin-3-one derivative with electrophiles like dibromine and sulfuryl chloride has been analyzed computationally. According to transition state theory, the reaction proceeds through a high-energy transition state structure. The activation energies for these reactions were calculated, revealing which pathways are kinetically favored. The geometries of the transition states were optimized using the DFT B3LYP/6-311G(d,p) method, providing detailed structural information about the highest point along the reaction coordinate. Such analyses are critical for predicting the regioselectivity and reaction rates for derivatives like this compound.

Tautomeric Equilibria Studies

Tautomerism is a fundamental concept in heterocyclic chemistry, as the presence of different tautomers can significantly affect a molecule's physical, chemical, and biological properties. frontiersin.org For this compound, the most significant equilibrium is the hydroxy-keto tautomerism, involving proton transfer between the exocyclic oxygen and the ring nitrogen atom.

Theoretical Predictions of Hydroxy-Keto Tautomerism

Theoretical calculations are highly effective in predicting the relative stabilities of tautomers. For the closely related parent compound, 3-hydroxyisothiazole, computational studies have been performed to determine the preferred tautomeric form in the gas phase. mdpi.com These studies compare the relative energies of the hydroxy form (the enol) and the keto form (isothiazolin-3-one).

Calculations at the DFT/B97D/aug-cc-pv(q+(d))z level predict that in the gas phase, the cis-3-hydroxyisothiazole tautomer is the most stable form. mdpi.com The corresponding keto tautomer (the 3-one, NH form) is calculated to be less stable by 4.6 kJ/mol. mdpi.com This preference for the hydroxy form in the isolated state is a critical piece of information, as it represents the intrinsic stability of the tautomers without external influences. The predominance of one tautomer over another is often determined by factors such as aromaticity, intramolecular hydrogen bonding, and dipole moments. frontiersin.orgnih.gov

| Tautomer of 3-Hydroxyisothiazole | Phase | Calculation Level | Relative Free Energy (kJ/mol) | Predicted Stability |

| cis-3-Hydroxy (Enol) | Gas | DFT/B97D | 0.0 | Most Stable |

| 3-one (Keto) | Gas | DFT/B97D | +4.6 | Less Stable |

This table presents theoretical data for the parent compound 3-hydroxyisothiazole, which serves as a model for this compound. mdpi.com

Influence of Solvation on Tautomeric Preferences

The tautomeric equilibrium can be dramatically influenced by the surrounding solvent environment. mdpi.commdpi.com Solvents, particularly polar and protic ones, can selectively stabilize one tautomer over another through intermolecular interactions like hydrogen bonding. frontiersin.org Computational chemistry addresses these effects using various solvation models, such as the Polarizable Continuum Model (PCM). mdpi.com

For 3-hydroxyisothiazole, theoretical studies using the IEF-PCM method have predicted a surprising shift in the tautomeric preference upon solvation. mdpi.com While the hydroxy form is favored in the gas phase, the calculations predict that the keto (3-one, NH) tautomer becomes the more stable form in both dichloromethane and aqueous solution. mdpi.com In aqueous solution, the keto form is predicted to be more stable than the cis-hydroxy form by 8.0 kJ/mol. mdpi.com

This predicted shift highlights a known challenge in computational models, as continuum models can sometimes underestimate the specific solute-solvent hydrogen bonding interactions that might stabilize the hydroxy form. mdpi.com Nevertheless, these calculations underscore the critical role that solvents play. An increase in solvent polarity generally favors the more polar tautomer, and the ability of the solvent to act as a hydrogen bond donor or acceptor can dramatically influence the equilibrium. frontiersin.orgmdpi.com For example, in studies of other heterocyclic systems, polar solvents were shown to favor the keto form, while nonpolar solvents favored the enol form. nih.govresearchgate.net This sensitivity to the environment is a key characteristic of the tautomeric behavior of this compound.

| Tautomer of 3-Hydroxyisothiazole | Solvent | Calculation Level | Relative Free Energy (kJ/mol) | Predicted Stability |

| cis-3-Hydroxy (Enol) | Dichloromethane | IEF-PCM/DFT | +4.7 | Less Stable |

| 3-one (Keto) | Dichloromethane | IEF-PCM/DFT | 0.0 | Most Stable |

| cis-3-Hydroxy (Enol) | Water | IEF-PCM/DFT | +8.0 | Less Stable |

| 3-one (Keto) | Water | IEF-PCM/DFT | 0.0 | Most Stable |

This table presents theoretical data for the parent compound 3-hydroxyisothiazole, which serves as a model for this compound, showing the predicted shift in tautomeric preference in different solvents. mdpi.com

Hydrogen Bonding Interactions in Tautomeric Forms

Tautomers of isothiazolinone derivatives can be stabilized by the formation of intramolecular hydrogen bonds. mdpi.com These non-covalent interactions play a significant role in determining the relative stability of each tautomeric form. The presence and strength of hydrogen bonds can be influenced by the molecular geometry, the nature of substituents, and the surrounding solvent environment. mdpi.comnih.gov

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these interactions. researchgate.netorientjchem.orgacademicjournals.org Through DFT calculations, it is possible to determine key parameters that characterize a hydrogen bond, including:

Bond Lengths: The distance between the hydrogen donor and acceptor atoms. Shorter distances generally indicate stronger hydrogen bonds.

Bond Angles: The angle formed by the donor atom, the hydrogen atom, and the acceptor atom. An angle closer to 180° typically signifies a stronger, more linear hydrogen bond.

Vibrational Frequencies: Hydrogen bonding can cause a characteristic red shift (a shift to lower frequency) in the vibrational stretching frequency of the donor-hydrogen bond.

Electron Density Analysis: Tools like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at the bond critical point between the hydrogen and acceptor atoms, providing insight into the nature and strength of the interaction.

For the tautomeric forms of this compound, which include the keto (isothiazolin-3-one) and enol (3-hydroxyisothiazole) forms, intramolecular hydrogen bonding could occur between the hydroxyl or N-H group and a nearby electronegative atom, such as the carbonyl oxygen or the nitrogen atom within the ring. The stability conferred by such hydrogen bonds can influence the tautomeric equilibrium, favoring the tautomer that can form stronger or more numerous hydrogen bonds.

In related heterocyclic systems, studies have shown that the relative energies of tautomers, and thus their populations at equilibrium, are significantly affected by the presence of intramolecular hydrogen bonds. mdpi.com For example, in some systems, the enol form is stabilized by a strong O-H···N or O-H···O intramolecular hydrogen bond.

It is important to note that the solvent can also play a critical role in mediating hydrogen bonding interactions. nih.gov Polar solvents can compete for hydrogen bonding sites, potentially disrupting intramolecular hydrogen bonds and altering the tautomeric equilibrium.

While the specific quantitative data for hydrogen bonding in the tautomers of this compound is not available in the current literature, the principles derived from computational studies of analogous compounds suggest that such interactions are a key factor in determining their structural and energetic landscape. Further dedicated theoretical investigations would be necessary to fully elucidate the specific hydrogen bonding patterns and their energetic consequences for this particular compound.

Iv. Advanced Spectroscopic Characterization and Analytical Methodologies for 5 Chloroisothiazol 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds, offering unparalleled insight into the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information for the structural verification of isothiazole (B42339) derivatives. While specific spectral data for 5-Chloroisothiazol-3-ol is not prominently available in the reviewed literature, analysis of closely related structures, such as (4,5-Dichloroisothiazol-3-yl) methyl ketone, offers insight into the expected chemical shifts. researchgate.net The ¹H NMR spectrum would be expected to show a single resonance for the proton at the C4 position of the isothiazole ring. The chemical shift of this proton would be influenced by the adjacent chloro and hydroxyl (or keto) groups. In the ¹³C NMR spectrum, distinct signals would correspond to each carbon atom in the molecule, with their positions indicating their electronic environment. researchgate.net For example, the carbon atom bonded to the chlorine (C5) and the carbonyl carbon (C3) would appear at characteristic downfield shifts.

Commonly used deuterated solvents can show residual peaks in NMR spectra, and their chemical shifts are well-documented. sigmaaldrich.comcarlroth.com For instance, the residual peak for chloroform-d (B32938) (CDCl₃) appears at approximately 7.26 ppm in ¹H NMR and 77.16 ppm in ¹³C NMR. sigmaaldrich.com

Table 1: Representative NMR Data for a Related Isothiazole Derivative, (4,5-Dichloroisothiazol-3-yl) methyl ketone researchgate.net

| Nucleus | Type of Signal | Chemical Shift (δ, ppm) | Inferred Assignment |

|---|---|---|---|

| ¹H | Singlet | 2.64 | CH₃ (Methyl ketone) |

| ¹³C | - | 185.39 | C=O (Ketone) |

| ¹³C | - | 158.98 | C3 (Isothiazole ring) |

| ¹³C | - | 148.11 | C5 (Isothiazole ring) |

| ¹³C | - | 123.63 | C4 (Isothiazole ring) |

This data is for a related compound and serves to illustrate typical chemical shifts for the dichloroisothiazole core.

For unambiguous assignment and elucidation of complex molecular structures, two-dimensional (2D) NMR techniques are indispensable. nih.gov These methods spread spectral information across two frequency dimensions, resolving peak overlap and revealing correlations between nuclei. ucl.ac.ukusask.ca

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For a substituted isothiazole, a COSY experiment would definitively link protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the precise assignment of which proton is attached to which carbon. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close to each other in space, regardless of whether they are bonded. libretexts.org It is particularly useful for determining stereochemistry and conformational details. nih.gov

These 2D experiments, used in combination, provide a comprehensive and detailed map of the molecular structure, overcoming the limitations of one-dimensional spectra, especially for larger or more complex derivatives. preprints.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in a reproducible manner. The resulting mass spectrum provides a molecular ion peak (M⁺), which indicates the molecular weight, and a series of fragment ion peaks that act as a "fingerprint" for the compound. The fragmentation of isothiazoles typically involves the cleavage of the N-S and C-C bonds within the ring. researchgate.netresearchgate.net For this compound, key fragmentation pathways would likely include the loss of a chlorine atom, carbon monoxide, and other small neutral molecules. Analysis of the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) further aids in structural confirmation. researchgate.net While a specific spectrum for this compound is not detailed, data for the related compound 5-Chloro-2-methyl-3(2H)-isothiazolone is available from the NIST Mass Spec Data Center. nist.gov

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is an essential tool for the analysis of complex mixtures, such as those generated during chemical synthesis. nih.gov HPLC first separates the components of the mixture based on their differential partitioning between a stationary and a mobile phase. nih.gov Each separated component then enters the mass spectrometer, which provides mass information for identification. This technique is frequently used to monitor the progress of reactions involving isothiazole synthesis, allowing for the detection of starting materials, intermediates, byproducts, and the final target compound in a single analysis. researchgate.netresearchgate.net The use of HPLC-MS is critical for optimizing reaction conditions and for the purification and quality control of the final product. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present, making IR spectroscopy an excellent tool for functional group identification.

For this compound, which can exist in tautomeric equilibrium with 5-chloro-3(2H)-isothiazolinone, the IR spectrum would display several characteristic absorption bands. Key vibrations would include those for the O-H or N-H stretch (if in the keto-form), the C=O stretch of the carbonyl group, the C=N bond of the isothiazole ring, and the C-Cl bond. researchgate.net Analysis of related compounds like (4,5-Dichloroisothiazol-3-yl) methyl ketone shows characteristic peaks for the isothiazole ring and the carbonyl group. researchgate.net

Table 2: Expected IR Absorption Regions for this compound Functional Groups

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl/Amide | O-H / N-H stretch | 3200 - 3500 (broad) |

| Carbonyl (keto form) | C=O stretch | 1680 - 1720 |

| Imine/Aromatic | C=N / C=C stretch | 1450 - 1650 |

| Carbon-Chlorine | C-Cl stretch | 600 - 850 |

These are general ranges; specific values depend on the complete molecular structure and its environment.

Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a fundamental tool for the identification of functional groups and the characterization of the molecular structure of this compound. These non-destructive techniques provide a unique molecular "fingerprint" based on the vibrational modes of the molecule's chemical bonds. researchgate.net

In the FT-IR spectrum of isothiazolinones, characteristic absorption bands confirm the presence of key functional groups. The spectrum displays strong bands corresponding to the carbonyl group (C=O) stretching, typically in the region of 1650-1700 cm⁻¹. The carbon-carbon double bond (C=C) within the heterocyclic ring also gives rise to a distinct stretching vibration. Other significant bands include those for the carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds. The presence of a chlorine atom is confirmed by a C-Cl stretching vibration, which is typically observed in the lower frequency region of the spectrum, around 600-700 cm⁻¹. conicet.gov.ar For the N-H tautomer, a broad absorption band for the N-H stretch would be expected in the 3200-3400 cm⁻¹ region.

Raman spectroscopy provides complementary information. While FT-IR is more sensitive to polar functional groups like C=O, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the S-N and C=C bonds within the ring structure. FT-Raman spectra have been noted as available for compounds like 5-Chloro-2-methyl-3(2H)-isothiazolone, aiding in a comprehensive vibrational analysis. nih.gov

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| N-H Stretch | Amine/Amide | 3200 - 3400 | FT-IR |

| C=O Stretch | Ketone | 1650 - 1700 | FT-IR, Raman |

| C=C Stretch | Alkene (in-ring) | 1600 - 1650 | FT-IR, Raman |

| C-N Stretch | Amine/Amide | 1250 - 1350 | FT-IR |

| S-N Stretch | Isothiazole Ring | 800 - 900 | Raman |

| C-Cl Stretch | Halogenated Compound | 600 - 700 | FT-IR, Raman |

Matrix-Isolation FT-IR for Photochemical Studies

Matrix-isolation FT-IR spectroscopy is a powerful technique for studying the structure and photochemical behavior of unstable or highly reactive species. This method involves trapping the molecule of interest, such as this compound, within a solid, inert matrix (e.g., argon or nitrogen) at cryogenic temperatures (typically below 20 K). rsc.orguc.pt This isolation prevents intermolecular interactions and allows for the detailed study of unimolecular processes.

Once isolated, the molecule can be subjected to UV irradiation to induce photochemical reactions. ifpan.edu.pl The resulting structural changes, such as isomerization, tautomerization, or decomposition, are monitored in real-time by FT-IR spectroscopy. researchgate.net For heterocyclic compounds like thiazole (B1198619), this technique has been used to investigate complex photoreaction pathways, including ring-opening and the formation of isocyano intermediates. rsc.org

For this compound, this methodology could be employed to:

Investigate the keto-enol tautomerism between the 3-ol and 3-one forms under photochemical stimulation.

Characterize transient intermediates formed during photodegradation.

Elucidate the mechanism of ring cleavage, a known degradation pathway for isothiazolinones.

The combination of experimental matrix-isolation spectra with theoretical calculations (e.g., Density Functional Theory, DFT) is crucial for accurately assigning the vibrational bands of the parent molecule and its photoproducts. uc.ptifpan.edu.pl

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. rcsb.org This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing. ohio-state.edu

A key structural feature of the isothiazolinone ring is the remarkably small N-S-C bond angle, which is approximately 90.8° in MIT and 89.7° in CMIT. mdpi.com The relatively short C3-C4 bond distance indicates conjugation within the C=C-C=O system. mdpi.com X-ray analysis would be invaluable for this compound to confirm the planarity of the ring, determine the precise bond parameters, and understand the packing forces and hydrogen-bonding network in its solid form.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities, related compounds, and complex matrices, as well as for quantitative analysis.

HPLC, particularly in the reverse-phase mode (RP-HPLC), is the most common technique for the analysis of isothiazolinones. mdpi.com These methods offer high sensitivity and reproducibility for quantifying the compound in various samples, including cosmetics and environmental waters.

Typical RP-HPLC methods employ a C18 or a specialized polar-modified column. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with an acid like phosphoric or formic acid to improve peak shape. mdpi.com Gradient elution is frequently used to separate multiple isothiazolinones in a single run. Detection is commonly achieved using a UV detector, typically set around 274-280 nm, or more selectively and sensitively with a tandem mass spectrometer (MS/MS). mdpi.comresearchgate.net

| Column | Mobile Phase | Detection | Application |

|---|---|---|---|

| Agilent Poroshell 120EC-C18 (4.6 mm × 50 mm, 2.7 μm) | Methanol/Water Gradient | MS/MS | Migration from textiles |

| Newcrom R1 | Acetonitrile/Water/Phosphoric Acid | UV | General Analysis |

| C18 Column | Methanol/0.1% Formic Acid | UV (280 nm) | Cosmetic Products |

Gas chromatography, especially when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of isothiazolinones. nist.govgoogle.com It is particularly useful for volatile derivatives and for analyzing complex mixtures. While some isothiazolinones may require derivatization to improve their volatility and chromatographic performance, GC-MS provides excellent separation and definitive identification. nih.gov

Methods have been developed that involve a pre-concentration step, such as solid-phase extraction (SPE) or matrix solid-phase dispersion (MSPD), followed by GC-MS analysis. researchgate.netresearchgate.net For example, a validated method for determining CMIT in cosmetics uses an alumina (B75360) sorbent for MSPD with ethyl acetate (B1210297) as the eluent, followed by analysis on a DB-5MS capillary column. This method demonstrated good recoveries (97-103%) and low limits of quantification (LOQ), around 1.49-1.95 µg/mL. researchgate.net

Other Advanced Spectroscopic and Analytical Techniques

Beyond the core methods, other advanced techniques play a role in the comprehensive analysis of this compound.

Tandem Mass Spectrometry (LC-MS/MS & GC-MS/MS): As mentioned, coupling chromatography with tandem mass spectrometry provides unparalleled sensitivity and selectivity. mdpi.com The MS/MS detector allows for multiple-reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. This minimizes matrix interference and allows for quantification at very low levels (µg/L or ppb). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of this compound in solution. sioc-journal.cnresearchgate.net ¹H NMR provides information on the number and environment of protons, including the characteristic signal for the proton at the C4 position of the ring. ¹³C NMR reveals the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon, the olefinic carbons, and any attached alkyl groups. youtube.com These techniques are crucial for confirming the identity of a synthesized batch and for identifying impurities.

UV-Vis Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to measure the absorption of UV or visible light by a compound, providing information about its electronic transitions. technologynetworks.com For an organic molecule like this compound, the presence of a heteroaromatic isothiazole ring, containing nitrogen, sulfur, and a conjugated π-electron system, dictates its UV-Vis absorption profile. The absorption of photons in this region promotes valence electrons from a ground state to a higher energy excited state. rsc.org

The electronic transitions typically observed in such heterocyclic systems are π→π* and n→π* transitions. researchgate.net The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally high-intensity absorptions. The n→π* (non-bonding to anti-bonding) transitions are typically of lower intensity and occur at longer wavelengths. researchgate.net The specific wavelengths (λmax) of these absorptions are influenced by the molecular structure and the solvent used for analysis. researchgate.net

While specific experimental spectra for this compound are not detailed in the provided search results, the electronic properties can be inferred from general principles of UV-Vis spectroscopy and data for related compounds. rsc.orgresearchgate.net The isothiazole ring system, being a chromophore, is expected to absorb in the UV region. The precise λmax values would depend on factors like solvent polarity, which can stabilize the ground or excited states differently, leading to shifts in absorption bands. researchgate.net For analysis, quartz cuvettes are required as glass and most plastics absorb UV light, which would interfere with the measurement. technologynetworks.com

Table 1: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy This table is illustrative and based on typical values for heterocyclic compounds with similar functional groups.

| Type of Transition | Typical Wavelength Range (nm) | **Expected Molar Absorptivity (ε) Range (M⁻¹cm⁻¹) ** | Orbitals Involved |

| π → π | < 250 | > 10,000 | Promotion of an electron from a pi (π) bonding orbital to a pi (π) antibonding orbital. researchgate.net |

| n → π | > 300 | < 2,000 | Promotion of an electron from a non-bonding (n) orbital (e.g., from S or N) to a pi (π) antibonding orbital. researchgate.net |

Fluorescence Spectroscopy, including Aggregation-Induced Emission (AIE)

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This technique provides information about the molecule's excited state properties. While many heterocyclic compounds are fluorescent, some exhibit weak or no emission in dilute solutions due to processes like intramolecular rotations that dissipate the absorbed energy non-radiatively.

A fascinating photophysical phenomenon relevant to this class of compounds is Aggregation-Induced Emission (AIE). mdpi.comresearchgate.net In AIE, a molecule that is non-emissive or weakly fluorescent in a dilute solution becomes highly luminescent upon forming aggregates in a poor solvent or in the solid state. mdpi.com This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel, resulting in strong fluorescence emission. mdpi.comresearchgate.net

While direct studies on the AIE properties of this compound were not found, research on structurally related imino-1,3,4-thiadiazole derivatives demonstrates that such heterocyclic systems can exhibit AIE. mdpi.comresearchgate.net In these studies, the compounds showed dual fluorescence that was strongly influenced by molecular aggregation. mdpi.com The investigation of AIE typically involves dissolving the compound in a good solvent (e.g., THF, acetone) and then adding a poor solvent (e.g., water) to induce aggregation. The fluorescence intensity is measured at different solvent fractions.

An investigation into the AIE properties of this compound would follow a similar methodology. By monitoring the fluorescence emission spectra at varying solvent compositions, one could determine if aggregation enhances fluorescence. The appearance of a new, intense emission band or a significant increase in quantum yield upon aggregation would be indicative of AIE. mdpi.com

Table 2: Illustrative Data from a Hypothetical AIE Experiment on an Isothiazole Derivative This table is based on the methodology and typical results observed for AIE-active heterocyclic compounds like thiadiazoles. mdpi.comresearchgate.net

| Solvent System (Good:Poor Ratio) | Aggregation State | Excitation Wavelength (nm) | Emission Maximum (nm) | Relative Fluorescence Intensity (a.u.) |

| 100:0 | Dissolved (Monomers) | 350 | 450 | 10 |

| 50:50 | Partial Aggregation | 350 | 490 | 150 |

| 20:80 | Aggregated | 350 | 510 | 800 |

| 10:90 | Highly Aggregated | 350 | 515 | 1200 |

This analysis would be crucial for exploring potential applications of this compound in fields where solid-state emission is desirable, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent sensors. bldpharm.com

V. Environmental Fate and Degradation Pathways of 5 Chloroisothiazol 3 Ol

Photolytic Degradation Pathways in Aqueous Environments

5-Chloroisothiazol-3-ol is susceptible to direct photolysis in aqueous environments when exposed to sunlight echemi.com. Research has shown that the compound absorbs ultraviolet (UV) light at wavelengths greater than 290 nm, which facilitates its breakdown echemi.com. In aqueous photolysis studies using natural sunlight, this compound demonstrated a photolysis half-life of 158 hours in a pH 7 phosphate (B84403) buffer echemi.com. Another study observed slight degradation of the compound at pH 4 under photolytic conditions researchgate.net.

The degradation process is believed to involve multiple pathways. While specific photolysis products for this compound were not identified in some studies cir-safety.org, research on related isothiazolinones provides insight into the likely mechanisms. For a similar compound, 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), two primary phototransformation pathways have been proposed. The first involves the cleavage of the isothiazolone (B3347624) ring, which is followed by subsequent dechlorination, hydroxylation, and oxidation steps mdpi.com. A second proposed pathway involves a phototransposition of the molecule mdpi.com. The principal degradation pathway for this compound is understood to involve the opening of the isothiazolinone ring with the loss of chlorine and sulfur, leading to the formation of N-methylmalonamic acid mdpi.comindustrialchemicals.gov.au.

Table 1: Photolytic Degradation Half-Life of Isothiazolinones

| Compound | Condition | pH | Half-Life | Reference |

|---|---|---|---|---|

| This compound | Natural Sunlight | 7 | 158 hours | echemi.com |

| This compound | Photolysis | 4 | Slight degradation | researchgate.net |

| DCOIT | Sunlight | - | 6.8 days | mdpi.com |

| DCOIT | Dark Control | - | 14.4 days | mdpi.com |

Atmospheric Degradation via Hydroxyl Radical Reactions

Once released into the atmosphere, vapor-phase this compound undergoes degradation primarily through reactions with photochemically-produced hydroxyl (•OH) radicals echemi.comnih.gov. The estimated atmospheric half-life for this reaction is approximately 18 hours echemi.comnih.gov. This calculation is based on an estimated rate constant of 2.2 x 10⁻¹¹ cm³/molecule-sec at 25°C echemi.comnih.gov. Further research has determined the rate constant for the reaction with hydroxyl radicals (k•OH,CMIT) to be 7.8 × 10⁹ L·mol⁻¹·s⁻¹, confirming that hydroxyl radicals play a more significant role in its atmospheric degradation than ozone molecules researchgate.net.

The reaction with atmospheric ozone is significantly slower, with an estimated half-life of about 46 days echemi.comnih.gov. Due to the high reactivity of this compound, its atmospheric concentration is often lower than what would be predicted based on ventilation rates alone, indicating that chemical reactions are a major removal pathway nih.govresearchgate.net.

Table 2: Atmospheric Degradation Data for this compound

| Reactant | Rate Constant (at 25°C) | Estimated Atmospheric Half-Life | Reference |

|---|---|---|---|

| Hydroxyl Radical (•OH) | 2.2 x 10⁻¹¹ cm³/molecule-sec | ~18 hours | echemi.comnih.gov |

| Hydroxyl Radical (•OH) | 7.8 × 10⁹ L·mol⁻¹·s⁻¹ | - | researchgate.net |

| Ozone (O₃) | 2.5 x 10⁻¹⁹ cm³/molecule-sec | ~46 days | echemi.comnih.gov |

Considerations for Environmental Release and Contamination

The primary route of environmental release for this compound is through various waste streams originating from its widespread use nih.govnih.gov. It is a common preservative in a multitude of consumer and industrial products, including cosmetics like shampoos and conditioners, paints, emulsions, paper coatings, and industrial water cooling units echemi.comatamankimya.com. Its application in rinse-off products results in its direct discharge into wastewater systems nih.gov.

Studies have confirmed the presence of this compound in the aquatic environment. For instance, a study in Romania detected the compound as prominent in water samples, with maximum concentrations reaching 84.0 µg/L in the influent of wastewater treatment plants (WWTPs) and up to 144 µg/L in river water downstream from these plants nih.gov. This highlights WWTPs as a significant conduit for the compound's entry into natural water bodies nih.gov. Given that regulatory bodies classify this compound as very toxic to aquatic life with long-lasting effects, its release and subsequent contamination of aquatic ecosystems are of considerable environmental concern chemos.de.

Table 3: Environmental Concentrations of this compound (CMI)

| Sample Location | Maximum Concentration | Reference |

|---|---|---|

| WWTP Influent | 84.0 µg/L | nih.gov |

| WWTP Effluent | 18.5 µg/L | nih.gov |

| Downstream of WWTP | 144 µg/L | nih.gov |

Research on Degradation Products and Byproducts

Research into the degradation of this compound has identified several key products and byproducts, which vary depending on the degradation pathway. The principal environmental degradation pathway involves the opening of the isothiazolinone ring structure, accompanied by the loss of the sulfur and chlorine atoms mdpi.comindustrialchemicals.gov.au.

The primary metabolite formed through this process is N-methylmalonamic acid mdpi.comindustrialchemicals.gov.au. This initial degradation product is not stable and undergoes further breakdown into simpler organic acids, including malonamic acid, malonic acid, acetic acid, and formic acid, before ultimately being mineralized to carbon dioxide (CO₂) mdpi.com.

Other degradation products have been tentatively identified in laboratory studies, providing a more complete picture of the degradation cascade. These include:

5-chloro-2-methyl-4-isothiazolin-1-oxide

N-methylglyoxylamide

Ethylene (B1197577) glycol

Urea mdpi.com

Furthermore, in environments containing iron, a process of Fe-dependent degradation has been observed. This specific pathway leads to the stoichiometric production of chloride ions as the compound breaks down nih.gov.

Table 4: Known Degradation Products of this compound

| Degradation Pathway | Identified Products / Byproducts | Reference |

|---|---|---|

| General Environmental | N-methylmalonamic acid, malonamic acid, malonic acid, acetic acid, formic acid, CO₂ | mdpi.comindustrialchemicals.gov.au |

| Tentatively Identified | 5-chloro-2-methyl-4-isothiazolin-1-oxide, N-methylglyoxylamide, ethylene glycol, urea | mdpi.com |

| Fe-dependent | Chloride ions | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-chloro-2-methyl-4-isothiazolin-3-one |

| 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one |

| N-methylmalonamic acid |

| 5-chloro-2-methyl-4-isothiazolin-1-oxide |

| N-methylglyoxylamide |

| Ethylene glycol |

| Urea |

| Malonamic acid |

| Malonic acid |

| Acetic acid |

| Formic acid |

| Carbon dioxide |

Vi. Structure Reactivity Relationships and Mechanistic Insights of 5 Chloroisothiazol 3 Ol Derivatives

Influence of Substituents on Reaction Selectivity and Yield

The nature and position of substituents on the isothiazole (B42339) ring profoundly affect its reactivity, influencing both the selectivity of the reaction and the yield of the products. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the electron density of the ring, thereby activating or deactivating it towards certain reactions.